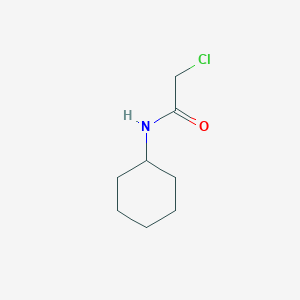

2-Chloro-N-cyclohexylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8278. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFIWYGMZQJEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278579 | |

| Record name | 2-Chloro-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23605-23-4 | |

| Record name | 23605-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-cyclohexylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-cyclohexylacetamide (CAS: 23605-23-4): Synthesis, Reactivity, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4), a versatile chemical intermediate of significant interest to researchers in synthetic chemistry and drug discovery. The document delineates the compound's fundamental physicochemical properties, provides a detailed, field-tested protocol for its synthesis via nucleophilic acyl substitution, and explores its chemical reactivity. Emphasis is placed on the electrophilic nature of the chloroacetamide moiety, which renders it an excellent building block for constructing more complex molecules through reactions with various nucleophiles. Furthermore, this guide outlines robust analytical methodologies, including HPLC and spectroscopy, for its quantification and structural validation. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a secondary amide characterized by a cyclohexyl group attached to the amide nitrogen and a reactive chloromethyl group adjacent to the carbonyl. This structure is fundamental to its utility as a synthetic precursor.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 23605-23-4[1]

-

Synonyms: N-cyclohexylchloroacetamide, Acetamide, 2-chloro-N-cyclohexyl-[1][5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 109-111 °C | [2][4] |

| Boiling Point (Predicted) | 326.4 ± 21.0 °C | [2][4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |

| SMILES | C1CCC(CC1)NC(=O)CCl | [1][6] |

| InChIKey | RLFIWYGMZQJEFO-UHFFFAOYSA-N |[1] |

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between cyclohexylamine and chloroacetyl chloride. This method is widely adopted due to its high yield and operational simplicity.

Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbonyl carbon of the acyl chloride (chloroacetyl chloride). The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, which can be a second equivalent of the starting amine or an added scavenger like triethylamine, deprotonates the nitrogen to yield the final N-substituted amide product and a hydrochloride salt byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for N-acylation.[7]

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous acetonitrile (1 mL per mmol of acyl halide). Separately, prepare a solution of cyclohexylamine (2.1 equivalents) in anhydrous acetonitrile (1 mL per mmol of acyl halide).

-

Causality: Using an excess of the amine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, preventing protonation of the unreacted amine. Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.

-

-

Reaction Execution: To the stirred solution of chloroacetyl chloride, add the cyclohexylamine solution dropwise while maintaining the reaction temperature at approximately 15°C using an ice bath.

-

Causality: The dropwise addition at a controlled, low temperature is essential to manage the exothermic nature of the acylation reaction, minimizing the formation of side products.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acyl halide). Transfer the mixture to a separatory funnel and wash sequentially with 1.2 M aqueous hydrochloric acid and 1 M aqueous sodium carbonate.[7]

-

Causality: The HCl wash removes the excess basic cyclohexylamine and its hydrochloride salt. The subsequent sodium carbonate wash neutralizes any remaining acidic species, ensuring the final product is not in a protonated state.

-

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product Characterization: The resulting solid, typically fluffy white crystals, is this compound. The reported yield for this procedure is approximately 93%.[7] Confirm identity and purity using the analytical methods described in Section 5.0.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from the reactivity of its chloroacetamide group. The chlorine atom is an effective leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution.[8][9]

This reactivity profile allows the molecule to serve as a versatile scaffold for introducing the N-cyclohexylacetamido moiety into a wide range of structures. It readily reacts with:

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines.

-

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.

-

Sulfur Nucleophiles: Thiols and thiophenols.

This versatility makes it a valuable intermediate in the synthesis of biologically active compounds. For instance, it has been used as a precursor in the development of novel phenylacetamide derivatives investigated as potential antidepressant agents.[10] In such syntheses, the chloroacetamide acts as an electrophilic handle to connect the N-cyclohexyl portion of the molecule to a different pharmacophore via a nucleophilic functional group, such as a thiol on a benzimidazole ring.[10] Its modular structure is also a candidate for derivatization in the development of other therapeutics, such as opioid receptor modulators.[11]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of this compound in both research and quality control settings.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred method for assessing the purity and monitoring the progress of reactions involving this compound.[12]

Caption: Typical workflow for HPLC-UV purity analysis.

Exemplary HPLC-UV Protocol: This protocol is based on standard methods for analyzing similar chloroacetamide intermediates.[12][13]

-

Instrumentation: A standard HPLC system with a binary pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

-

Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signals / Peaks | Assignment | Source(s) |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ ~6.4 ppm (broad s, 1H)δ ~4.0 ppm (s, 2H)δ ~3.9 ppm (m, 1H)δ ~1.1-2.0 ppm (m, 10H) | -NH--CH₂-Cl-CH- (cyclohexyl)-CH₂- (cyclohexyl) | [7] |

| IR Spectroscopy (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch)~2930, 2850 cm⁻¹ (C-H stretch)~1650 cm⁻¹ (C=O stretch, Amide I)~1550 cm⁻¹ (N-H bend, Amide II)~750 cm⁻¹ (C-Cl stretch) | Amide N-HAliphatic C-HAmide CarbonylAmide N-HAlkyl Halide | [1] |

| Mass Spectrometry (GC-MS) | m/z 175/177 (M⁺)m/z 99m/z 83 | Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)[C₆H₁₁NH₂]⁺ Fragment[C₆H₁₁]⁺ Fragment |[1] |

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Identification: [1][14]

-

Pictograms: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures: [14][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear impervious protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[5][6]

Conclusion

This compound is a fundamentally important and highly reactive chemical intermediate. Its straightforward synthesis, combined with the electrophilic nature of the chloroacetamide moiety, makes it an invaluable tool for medicinal chemists and researchers in organic synthesis. The well-defined protocols for its synthesis, purification, and analysis outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory to build novel molecular architectures with potential biological significance.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-Chloro-N-cyclohexyl-acetamide. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3507. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 23605-23-4 | Product Name : this compound. Retrieved from [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2051. Retrieved from [Link]

-

MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

Sources

- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 23605-23-4|this compound|BLD Pharm [bldpharm.com]

- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide () for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide (793727-78-3) for sale [vulcanchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-N-cyclohexylacetamide: Synthesis, Properties, and Applications in Chemical Research

Executive Summary: This guide provides an in-depth analysis of 2-Chloro-N-cyclohexylacetamide, a versatile bifunctional reagent crucial in modern organic synthesis. The document confirms its IUPAC nomenclature and delves into its physicochemical properties, detailed synthesis protocols, and core reactivity. By examining its application in the development of novel therapeutic agents, this whitepaper serves as a critical resource for researchers, chemists, and professionals in drug discovery, highlighting the compound's significance as a foundational building block for creating complex molecular architectures.

Introduction and Nomenclature

This compound, whose IUPAC name is confirmed as such, is a substituted amide that serves as a pivotal intermediate in synthetic chemistry.[1] Its molecular structure incorporates two key reactive features: a secondary amide linkage and an alpha-chloro group. This duality makes it a highly valuable precursor for synthesizing a wide array of more complex molecules. The electrophilic carbon atom bonded to the chlorine is susceptible to nucleophilic attack, while the amide group can participate in various chemical transformations.

Commonly used synonyms for this compound include:

-

Acetamide, 2-chloro-N-cyclohexyl-[2]

-

N-Cyclohexyl-α-chloroacetamide[2]

-

N-Cyclohexylchloroacetamide[2]

This guide will elucidate the synthesis, reactivity, and practical applications of this compound, with a focus on its utility in the field of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23605-23-4 | PubChem[1], ChemicalBook[3] |

| Molecular Formula | C₈H₁₄ClNO | PubChem[1] |

| Molecular Weight | 175.66 g/mol | ChemicalBook[3] |

| Melting Point | 109-111 °C | ChemBK[4], ChemicalBook[5] |

| Boiling Point | 326.4 ± 21.0 °C (Predicted) | ChemBK[4], ChemicalBook[5] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | ChemBK[4] |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This process is efficient, high-yielding, and straightforward to perform in a standard laboratory setting.

Reaction Principle

The underlying mechanism involves the reaction of a primary amine, cyclohexylamine, with an acyl halide, chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established general procedures for the synthesis of N-substituted chloroacetamides.[3][6]

Materials:

-

Cyclohexylamine (2.1 equivalents)

-

Chloroacetyl chloride (1.0 equivalent)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

1.2 M Hydrochloric Acid (HCl)

-

1 M Sodium Carbonate (Na₂CO₃)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of chloroacetyl chloride (1.0 equiv.) in anhydrous acetonitrile (1 mL per mmol of acyl halide). Cool the solution to approximately 15 °C using an ice bath.

-

Nucleophilic Addition: In a separate dropping funnel, prepare a solution of cyclohexylamine (2.1 equiv.) in anhydrous acetonitrile (1 mL per mmol of acyl halide).

-

Reaction Execution: Add the cyclohexylamine solution dropwise to the stirred chloroacetyl chloride solution over 15-20 minutes, ensuring the temperature remains below 20 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate (2 mL per mmol of acyl halide). Transfer the mixture to a separatory funnel and wash with 1.2 M HCl. Extract the aqueous layer again with ethyl acetate.[3]

-

Workup - Neutralization: Combine the organic layers and wash with 1 M aqueous sodium carbonate solution.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically fluffy white crystals, can be further purified by recrystallization if necessary. A reported yield for this procedure is approximately 93%.[3]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its identity as a bifunctional building block. Its predictable reactivity allows for its incorporation into complex molecular scaffolds, particularly in the synthesis of biologically active compounds.

Core Reactivity as a Synthetic Intermediate

The chemical reactivity of N-substituted 2-chloroacetamides is dominated by the facile nucleophilic substitution of the chlorine atom.[7] This C-Cl bond can be targeted by a wide range of nucleophiles, including those based on sulfur, oxygen, and nitrogen, to form new C-S, C-O, and C-N bonds, respectively. This versatility makes it an ideal starting point for constructing diverse chemical libraries for screening purposes.

Case Study: Development of Antidepressant Agents

In a notable study focused on discovering new antidepressant agents, this compound was synthesized as a key intermediate (designated compound 1x ).[6] It was subsequently reacted with 2-mercaptobenzimidazole. In this reaction, the sulfur atom of 2-mercaptobenzimidazole acts as the nucleophile, displacing the chloride on the acetamide to form a thioether linkage. The resulting series of N-substituted-acetamide derivatives were evaluated for antidepressant activity, with the most potent compound showing greater efficacy than standard drugs like moclobemide and fluoxetine in preclinical models.[6] This work exemplifies the direct application of this compound in a drug discovery pipeline.

Broader Context in Medicinal Chemistry

While direct studies on this compound itself are specific, its structural motifs are prevalent in medicinal chemistry. For instance, structurally related chloroacetamide compounds have been explored as tools for studying neurological processes.[8] The cyclohexyl group is a common hydrophobic scaffold used to improve ligand binding and pharmacokinetic properties, while the chloroacetamide moiety serves as a reactive handle for covalent modification or as a linker to other pharmacophores. Analogs have shown affinity for opioid receptors, suggesting potential applications in analgesia.[8]

Logical Pathway for Synthetic Diversification

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative to ensure laboratory safety.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[9][10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[10][11]

-

Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9][11] Keep locked up or in an area accessible only to qualified personnel.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a potent and versatile tool for synthetic innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an invaluable intermediate for researchers in academia and industry. As demonstrated through its application in the development of novel therapeutic candidates, this compound provides a reliable scaffold for accessing complex molecular architectures, underscoring its continued importance in the landscape of modern chemical and pharmaceutical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222365, this compound. PubChem. [Link]

-

ChemBK (2024). 2-Chloro-N-cyclohexyl-acetamide. ChemBK. [Link]

-

NIST (n.d.). 2,2,2-Trichloro-n-cyclohexyl acetamide. NIST WebBook. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3415-3444. [Link]

-

Pharmaffiliates (n.d.). CAS No : 23605-23-4 | Product Name : this compound. Pharmaffiliates. [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2056. [Link]

Sources

- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide (793727-78-3) for sale [vulcanchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 2-Chloro-N-cyclohexylacetamide

An In-Depth Technical Guide to 2-Chloro-N-cyclohexylacetamide

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No: 23605-23-4) is a member of the α-haloacetamide class of compounds, characterized by a reactive chlorine atom alpha to an amide carbonyl group.[1][2] Its structure, featuring a stable cyclohexyl ring coupled with a versatile N-chloroacetyl functional group, positions it as a crucial intermediate in synthetic organic chemistry. This guide provides an in-depth examination of its physical and chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals. The inherent reactivity of the C-Cl bond makes this molecule a valuable precursor for introducing the N-cyclohexylacetamido moiety into more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.[3][4]

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from solvent selection to reaction setup and purification strategies. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 23605-23-4 | [1][2][5][6] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₁₄ClNO | [1][2][5][7] |

| Molecular Weight | 175.66 g/mol | [1][2][6] |

| Appearance | White to light yellow crystalline solid | [5][7] |

| Melting Point | 109-111 °C | [5][6] |

| Boiling Point | 326.4 ± 21.0 °C (Predicted) | [5][6] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5][6] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform.[5] | N/A |

| SMILES | C1CCC(CC1)NC(=O)CCl | [2] |

| InChIKey | RLFIWYGMZQJEFO-UHFFFAOYSA-N |[2] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and widely employed synthesis of this compound is the nucleophilic acyl substitution reaction between cyclohexylamine and chloroacetyl chloride.[7] This approach is efficient, high-yielding, and illustrative of fundamental amide bond formation chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization in Section 4, validates the procedure.

Objective: To synthesize this compound with high purity and yield.

Materials:

-

Cyclohexylamine (2.1 equivalents)

-

Chloroacetyl chloride (1.0 equivalent)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

1.2 M Hydrochloric acid (aq.)

-

1 M Sodium carbonate (aq.)

-

Magnesium sulfate (anhydrous)

Methodology:

-

Reactant Preparation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the chloroacetyl chloride (1.0 equiv.) in anhydrous acetonitrile (1 mL per mmol). Cool the solution to approximately 15°C using a water bath.

-

Causality Insight: This initial cooling is critical to manage the highly exothermic nature of the acylation reaction, preventing the formation of undesired side products and ensuring controlled reaction kinetics.

-

-

Amine Addition: Dissolve cyclohexylamine (2.1 equiv.) in a separate volume of anhydrous acetonitrile (1 mL per mmol). Add this solution dropwise to the stirred chloroacetyl chloride solution over 15-20 minutes, maintaining the temperature at ~15°C.

-

Expertise Note: The use of excess amine (2.1 equivalents) serves a dual purpose: it acts as the primary nucleophile and as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours to ensure complete consumption of the limiting reagent.

-

Aqueous Workup - Acid Wash: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with 1.2 M HCl.

-

Causality Insight: The acidic wash protonates the excess basic cyclohexylamine, forming a water-soluble ammonium salt that partitions into the aqueous layer, effectively removing it from the organic product layer.

-

-

Aqueous Workup - Base Wash: Wash the organic layer with 1 M sodium carbonate solution.

-

Causality Insight: This basic wash neutralizes any remaining acidic species, including residual HCl.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield fluffy white crystals of this compound.[7]

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems almost entirely from the reactivity of the α-chloro group. This electrophilic carbon is highly susceptible to attack by a wide range of nucleophiles, making it an excellent alkylating agent.

The chemical reactivity is primarily attributed to the facile nucleophilic substitution of the chlorine atom.[3] This reaction is exploited to construct larger molecules by forming new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. The general mechanism involves the attack of a nucleophile on the methylene carbon, displacing the chloride leaving group.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]

- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

2-Chloro-N-cyclohexylacetamide solubility data

An In-Depth Technical Guide to the Solubility of 2-Chloro-N-cyclohexylacetamide

Introduction

This compound, hereafter referred to as CNA, is a substituted amide of significant interest in synthetic and medicinal chemistry. With the CAS Number 23605-23-4, this compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, including potential therapeutic agents and other high-value chemical entities.[1][2][3] Its applications have been noted in the development of novel antidepressant agents and as a precursor for various heterocyclic systems.[4][5][6]

The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in nearly every application, from reaction kinetics in a synthetic flask to bioavailability in a drug formulation. For the process chemist, understanding solubility is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity. For the formulation scientist, this data is the bedrock upon which stable, effective, and bioavailable drug products are developed.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility profile of CNA. It moves beyond a simple recitation of data to explain the underlying chemical principles, provide robust experimental protocols for in-house determination, and offer field-proven insights to ensure the generation of reliable and reproducible results.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. CNA possesses a distinct molecular architecture: a polar chloroacetamide group capable of acting as a hydrogen bond acceptor and a nonpolar, bulky cyclohexyl group. This amphiphilic nature suggests a nuanced solubility behavior. The hydrophobic character of the cyclohexyl ring is expected to limit aqueous solubility, while the polar amide and chloro-functional groups should promote solubility in various organic solvents.

Key physicochemical data for CNA are summarized in Table 1. It is important to note the variability in reported melting points, which can be indicative of differences in crystalline form or purity of the samples analyzed.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 23605-23-4 | [2][3][7] |

| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |

| Molecular Weight | 175.66 g/mol | [1][2][3] |

| Appearance | Colorless or light yellow solid; Fluffy white crystals | [1][2] |

| Melting Point | 82-85 °C; 102–103 °C; 109-111°C | [1][4] |

| Predicted pKa | 13.97 ± 0.20 |[1] |

Solubility Profile

Theoretical Considerations & Influencing Factors

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8]

-

Solvent Polarity : The nonpolar cyclohexyl group suggests poor solubility in highly polar solvents like water. Conversely, the chloroacetamide moiety should facilitate dissolution in moderately polar to polar aprotic organic solvents. The parent compound, acetamide, is readily soluble in water due to its small size and hydrogen bonding capability; the addition of the large, hydrophobic cyclohexyl group in CNA drastically reduces this affinity.[9]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10] This relationship is critical for developing crystallization processes and for determining if a compound can be solubilized at elevated temperatures for specific applications.

-

pH : The amide group in CNA is generally considered neutral. With a predicted pKa of ~13.97, it is an extremely weak acid and will not ionize under typical aqueous pH conditions.[1] Therefore, its solubility is expected to be largely independent of pH in the range of 2-12. Solubility testing in acidic or basic solutions is still valuable to confirm the absence of ionizable impurities and to assess chemical stability.

Qualitative Solubility Data

Published data and chemical intuition allow for the compilation of a qualitative solubility profile, which is invaluable for initial solvent screening in synthesis and analysis.

Table 2: Qualitative Solubility of this compound

| Solvent | Type | Expected Solubility | Rationale / Reference |

|---|---|---|---|

| Water | Highly Polar Protic | Very Low / Insoluble | The large hydrophobic cyclohexyl group dominates.[8][9] |

| Ethanol | Polar Protic | Soluble | Can interact with both polar and nonpolar parts of the molecule.[1] |

| Chloroform | Moderately Polar Aprotic | Soluble | Effective at solvating the chloroacetamide portion.[1] |

| 5% Aqueous HCl | Acidic Aqueous | Insoluble | The amide is not basic enough to be protonated.[11][12] |

| 5% Aqueous NaOH | Basic Aqueous | Insoluble | The amide proton is not acidic enough to be deprotonated.[11][12] |

Experimental Determination of Solubility

Generating precise and reliable solubility data requires robust, well-controlled experimental protocols. The following sections detail methodologies for both qualitative screening and quantitative measurement, designed as self-validating systems to ensure trustworthiness.

Workflow for Solubility Assessment

A systematic approach to solubility testing saves time and resources. The workflow begins with simple qualitative tests to identify suitable solvent systems before proceeding to more rigorous quantitative analysis.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ijnrd.org [ijnrd.org]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Multifaceted Biological Activities of 2-Chloro-N-cyclohexylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of Chloroacetamide Scaffolds

In the landscape of medicinal chemistry, the chloroacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on 2-chloro-N-cyclohexylacetamide and its derivatives, a class of compounds that has garnered significant interest for its potential applications in oncology, inflammation, and infectious diseases. As researchers and drug development professionals, understanding the nuances of their synthesis, mechanisms of action, and the methodologies to evaluate their efficacy is paramount. This document serves as an in-depth technical resource, providing not only a comprehensive overview of the current state of knowledge but also actionable, field-proven insights into the experimental workflows critical for advancing these promising molecules from the bench to potential clinical applications. Our exploration will be grounded in scientific integrity, with a focus on the causality behind experimental choices and supported by authoritative references.

The Chemical Foundation: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward and robust nucleophilic acyl substitution reaction. The general principle involves the reaction of an amine with chloroacetyl chloride.[1] The cyclohexyl moiety provides a lipophilic character to the molecule, which can be crucial for its pharmacokinetic profile and interaction with biological targets.

General Synthesis Protocol

This protocol outlines a widely applicable method for the synthesis of 2-chloro-N-substituted acetamides.[1]

Materials:

-

Substituted amine (e.g., cyclohexylamine) (1.0 equivalent)

-

Chloroacetyl chloride (1.1 - 1.2 equivalents)[1]

-

Base (e.g., Triethylamine (TEA) or Sodium Acetate) (1.1 - 1.5 equivalents)[1]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[1][2]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the reaction mixture to 0-5 °C using an ice bath.[1]

-

Slowly add chloroacetyl chloride (1.1-1.2 eq), dissolved in the same anhydrous solvent, to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10 °C during the addition.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product.[1]

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.[1]

-

Dry the crude product.

-

For further purification, recrystallize the product from a suitable solvent, such as ethanol.[1]

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3][4]

Synthesis Workflow Diagram

Caption: Inhibition of GST by chloroacetamide derivatives leads to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][6] Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment. [7]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible. [7]5. Formazan Solubilization: Add 100 µL of the solubilization solution to each well. [7]6. Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. [7]7. Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Quantitative Data: Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| UPR1376 (a chloroacetamide derivative) | H1581 (FGFR1-amplified lung cancer) | ~0.5 | [8][9] |

| Thiazole-bearing 2-chloroacetamide (3e) | Jurkat (acute T cell leukemia) | ~30-40 | [4] |

| Thiazole-bearing 2-chloroacetamide (2a) | Jurkat (acute T cell leukemia) | ~30-40 | [4] |

| Thiazole-bearing 2-chloroacetamide (4a) | Jurkat (acute T cell leukemia) | ~30-40 | [4] |

Anti-inflammatory Activity: Modulation of the Cyclooxygenase (COX) Pathway

Certain this compound derivatives have shown promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. [10]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. [11][12]There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. [10][13]Prostaglandins are potent mediators of inflammation, pain, and fever. [12]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. [11]Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. [10][12]Some chloroacetamide derivatives have been identified as selective COX-2 inhibitors.

Signaling Pathway: COX-2 in Inflammation

Caption: Chloroacetamide derivatives can inhibit COX-2, reducing prostaglandin synthesis and inflammation.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol describes a general method for screening compounds for their ability to inhibit COX-2 activity.

Materials:

-

Purified recombinant human COX-2 enzyme

-

COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) [14]* Heme cofactor [14]* Arachidonic acid (substrate) [14]* Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex™ Red) [15][16]* Test compound (this compound derivative)

-

Positive control inhibitor (e.g., Celecoxib) [17]* 96-well plate

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, test compounds, and positive control to the desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Heme

-

COX-2 enzyme

-

Test compound or positive control (or vehicle for the control)

-

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes. [17]6. Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial and Antifungal Activity

Derivatives of this compound have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. [9]

General Mechanism of Action

The precise mechanisms by which these compounds exert their antimicrobial effects are not fully elucidated but are thought to involve the alkylation of essential biomolecules within the microbial cells. The reactive chloroacetyl group can form covalent bonds with nucleophilic groups (such as thiols in cysteine residues of proteins or amino groups in nucleic acids), leading to enzyme inactivation, disruption of cellular processes, and ultimately, cell death.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [18] Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a control with the standard antimicrobial agent.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: While the inhibition of GST and COX are key identified mechanisms, further studies are needed to explore other potential cellular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies need to be evaluated in animal models to assess their efficacy, pharmacokinetic profiles, and potential toxicity.

-

Development of More Selective Inhibitors: For applications in inflammation and cancer, the development of derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or specific GST isozymes overexpressed in tumors is a critical goal.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Computational approaches such as QSAR can be employed to guide the design of new derivatives with improved biological activity and drug-like properties.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the exploration of this compound derivatives as a valuable source of new medicines to address unmet medical needs.

References

-

Verywell Health. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. [Link]

-

PubMed. (n.d.). Role and regulation of cyclooxygenase-2 during inflammation. [Link]

-

PMC - NIH. (n.d.). The role of glutathione-S-transferase in anti-cancer drug resistance. [Link]

-

GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?. [Link]

-

MDPI. (n.d.). Glutathione S-Transferases in Cancer. [Link]

-

PMC - PubMed Central. (n.d.). Pharmacological analysis of cyclooxygenase-1 in inflammation. [Link]

-

Semantic Scholar. (n.d.). The role of glutathione-S-transferase in anti-cancer drug resistance. [Link]

-

PubMed. (n.d.). Glutathione S-transferases: an overview in cancer research. [Link]

-

PubMed Central. (n.d.). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. [Link]

-

MDPI. (n.d.). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. [Link]

-

Sandiego. (2025, June 15). GST Assay Protocol. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Frontiers. (2019, March 25). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]

-

PMC - NIH. (2019, March 26). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]

-

MDPI. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

-

PubMed. (2019, December 4). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. [Link]

-

Roche. (n.d.). MTT Cell Proliferation Assay Protocol. [Link]

-

NIH. (2021, April 15). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]

-

3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). [Link]

-

Protocols.io. (n.d.). Glutathione-S-Transferase (GST) activity assay for zooplankton samples. [Link]

-

PMC - PubMed Central. (n.d.). Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro. [Link]

-

Jove. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

PMC - NIH. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... [Link]

-

ScienceRise: Pharmaceutical Science. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. [Link]

-

ResearchGate. (2019, December 1). (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

-

Frontiers. (n.d.). Chloroacetamide | List of Frontiers open access articles. [Link]

-

PMC - PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

-

NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. atcc.org [atcc.org]

- 8. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 9. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 12. goodrx.com [goodrx.com]

- 13. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-cyclohexylacetamide is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices. It is designed to empower researchers with the knowledge to work with this compound confidently and safely.

Hazard Identification and GHS Classification

A critical first step in the safe handling of any chemical is a complete understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |

Pictograms:

The "Corrosion" pictogram highlights the risk of serious eye damage, while the "Exclamation Mark" warns of its potential to cause acute toxicity, skin irritation, and respiratory irritation. These classifications necessitate stringent adherence to the handling and personal protective equipment guidelines outlined in the subsequent sections.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective of safety protocols is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[1][2]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5][6]

-

Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6] Immediate access to these facilities is critical in the event of accidental exposure.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] Given the classification of "Causes serious eye damage," a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[4]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.[7] Ensure the lab coat is fully buttoned to provide maximum coverage.

-

Additional Protective Clothing: For procedures with a higher risk of significant skin contact, consider the use of impervious clothing such as aprons or coveralls.[7]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required.[3][7] The type of respirator will depend on the concentration of airborne particles.

Caption: Hierarchy of controls for safe chemical handling.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is fundamental to preventing accidents and maintaining the stability of the compound.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and avoid creating dust clouds.[7]

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2][4] Decontaminate the work area and any equipment used.

Storage Requirements

-

Container: Store this compound in a tightly closed, properly labeled container.[5]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[5] A designated chemical storage cabinet is recommended.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3]

-

Security: For larger quantities, consider storing in a locked cabinet or an area with restricted access.[2][4]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action in the event of an emergency can significantly mitigate the severity of an incident.

First Aid Measures

The following first aid procedures should be initiated immediately upon exposure, followed by seeking prompt medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[2][7] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, seek medical attention.[2]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.

Caption: First aid response workflow for exposure.

Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent the spill from spreading by using a chemical absorbent material or spill pillows. Do not allow the chemical to enter drains.[5]

-

Cleanup: Carefully sweep up the spilled solid, avoiding the creation of dust.[3] Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

-

Waste Disposal: Dispose of the collected waste through a licensed hazardous waste disposal company.[3][10]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₈H₁₄ClNO[1] |

| Molecular Weight | 175.66 g/mol [2][11] |

| Appearance | Off-white to light yellow solid[12] |

| Melting Point | 109-111 °C[5][11][12] |

| Boiling Point | 326.4 °C at 760 mmHg (Predicted)[5][11] |

| CAS Number | 23605-23-4[1][2] |

Disposal Considerations

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.[10]

-

Licensed Disposal: All chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company.[3][10] Do not attempt to dispose of this chemical in the regular trash or down the drain.[4][7]

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[7][10]

Conclusion

Working safely with this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By prioritizing engineering controls, consistently using the correct personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture that protects individuals, the research environment, and the integrity of scientific discovery.

References

-

This compound | C8H14ClNO | CID 222365 - PubChem. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

-

2-Chloro-N-cyclohexyl-acetamide - ChemBK. [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

Sources

- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chembk.com [chembk.com]

- 12. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]

Unlocking the Research Potential of 2-Chloro-N-cyclohexylacetamide: A Technical Guide for Scientists

Foreword: The Untapped Versatility of a Chloroacetamide Core

In the vast landscape of chemical entities, the N-substituted chloroacetamides represent a class of compounds with remarkable and diverse biological activities. Among these, 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4) emerges as a molecule of significant interest for researchers in drug discovery, agrochemical development, and synthetic chemistry.[1][2] Its unique structural combination of a reactive chloroacetyl group and a lipophilic cyclohexyl moiety provides a compelling foundation for exploring a wide spectrum of applications. This guide aims to provide an in-depth technical overview of the potential research applications of this compound, grounded in the established bioactivities of the broader chloroacetamide class and its structural analogs. We will delve into its synthesis, potential mechanisms of action, and provide actionable experimental protocols to empower researchers to unlock its full potential.

I. Foundational Knowledge: Synthesis and Physicochemical Properties

A thorough understanding of a compound's synthesis and properties is the bedrock of innovative research.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the acylation of cyclohexylamine with chloroacetyl chloride.[3] This reaction is generally carried out in an appropriate solvent, such as acetonitrile, and may utilize a base to neutralize the hydrochloric acid byproduct.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23605-23-4 | [1][2] |

| Molecular Formula | C8H14ClNO | [1][3] |

| Molecular Weight | 175.66 g/mol | [1][3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 102-103 °C | [4] |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with cold water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

Caption: Synthesis of this compound.

II. Potential Research Application: Agrochemical Development

The chloroacetamide class of compounds is well-established for its potent herbicidal activity.[5] These compounds typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a disruption of cell division and plant growth.

Proposed Mechanism of Herbicidal Action

The herbicidal efficacy of chloroacetamides is linked to their ability to act as alkylating agents.[5] It is hypothesized that this compound, like other chloroacetamides, can covalently bind to enzymes containing sulfhydryl (-SH) groups, thereby inactivating them. The lipophilic cyclohexyl group may enhance the compound's ability to penetrate the waxy cuticle of plant leaves and translocate within the plant.

Caption: Proposed Herbicidal Mechanism of Action.

Experimental Workflow: Screening for Herbicidal Activity

-

Seed Germination Assay:

-

Prepare solutions of this compound at various concentrations (e.g., 1, 10, 100, 1000 µM) in a suitable solvent (e.g., DMSO) with a surfactant.

-

Sow seeds of a model monocot (e.g., Sorghum bicolor) and a model dicot (e.g., Phaseolus vulgaris) in petri dishes containing filter paper.

-

Apply the test solutions to the filter paper.

-

Incubate the petri dishes under controlled light and temperature conditions.

-

Measure the germination rate and root/shoot length after a defined period (e.g., 7 days).[6][7]

-

-

Whole Plant Assay (Post-emergence):

-

Grow the model plants in pots to a specific growth stage (e.g., 2-3 leaf stage).

-

Apply the test solutions as a foliar spray.

-

Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.

-

Determine the effective dose (ED50) for each plant species.

-

III. Potential Research Application: Antimicrobial and Antifungal Drug Discovery

Structurally similar N-substituted chloroacetamides have demonstrated significant antimicrobial and antifungal properties.[8] This suggests that this compound could be a valuable scaffold for the development of new anti-infective agents.

Proposed Mechanism of Antifungal Action

A study on the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus revealed a potential mechanism involving the disruption of the fungal cell membrane by binding to ergosterol and the inhibition of DNA synthesis.[9][10][11][12] Given the structural similarity, it is plausible that this compound shares a similar mechanism of action. The cyclohexyl group may enhance its interaction with the lipid-rich fungal cell membrane.

Caption: Proposed Antifungal Mechanism of Action.

Experimental Protocol: Antifungal Susceptibility Testing

-

Microbroth Dilution Assay (CLSI M38-A2 for filamentous fungi):

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth.[13]

-

-

Ergosterol Binding Assay:

IV. Potential Research Application: Anticancer Drug Development

Recent studies have highlighted the potential of substituted chloroacetamides as inhibitors of cancer stem cells (CSCs).[14] These cells are implicated in tumor recurrence and chemoresistance, making them a critical target for novel cancer therapies.

Proposed Mechanism of Anticancer Action